8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, structurally analogous to xanthine derivatives like theophylline. Its core structure is modified with a 4-benzylpiperazinylmethyl group at position 8 and a 2-phenylethyl substituent at position 7. The benzylpiperazine moiety may contribute to CNS activity, while the phenylethyl group likely influences cardiovascular effects .
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-29-25-24(26(34)30(2)27(29)35)33(14-13-21-9-5-3-6-10-21)23(28-25)20-32-17-15-31(16-18-32)19-22-11-7-4-8-12-22/h3-12H,13-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUSVMYYLBCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative notable for its diverse biological activities. Its structural components include a purine core and functional groups that enhance its pharmacological potential. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C27H32N6O2
- Molecular Weight : 472.593 g/mol
Structural Characteristics
The compound features a purine base with:
- A benzylpiperazine moiety that may influence neurotransmitter systems.
- A phenylethyl group that enhances lipophilicity and potential receptor interactions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including:
-
Neuropharmacological Activity :
- Potential effects on dopaminergic and serotonergic systems.
- Similar compounds have been studied for their anxiolytic and antidepressant properties.
-
Antitumor Activity :
- Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Mechanisms may involve modulation of cellular signaling pathways.
-
Antimicrobial Properties :
- Some derivatives show activity against bacterial strains, indicating potential as antimicrobial agents.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to quantify these interactions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against specific bacterial strains |
Neuropharmacological Study
A study conducted on a related compound demonstrated significant anxiolytic effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, suggesting a similar potential for our compound.
Antitumor Research
In vitro studies have shown that the compound inhibits the growth of specific cancer cell lines (e.g., breast cancer cells). Further investigation into its mechanism revealed interference with the cell cycle and induction of apoptosis.
Synthesis Methods
The synthesis typically involves multi-step organic reactions. A common method includes:
- Starting Material : Reaction of 2-(4-(2-(4-benzylpiperazin-1-yl)ethyl)benzyl)ethyl with a purine precursor in an alcoholic solvent.
- Reagents Used : Various alkylating agents to introduce functional groups.
Applications
The applications of this compound extend into:
- Medicinal Chemistry : Development of new therapeutic agents targeting neurological disorders and cancers.
- Pharmacology : Investigating the pharmacokinetics and dynamics in preclinical models.
Comparison with Similar Compounds
Cardiovascular Activity
- Antiarrhythmic Effects: Compounds with hydroxypropyl-piperazinyl chains (e.g., ) exhibit strong antiarrhythmic activity (ED₅₀ ~55), likely due to α-adrenoreceptor modulation. The target compound’s 2-phenylethyl group may reduce this activity but enhance β-adrenoreceptor binding .
- Vasodilation : Piperazinylacetyl derivatives () show PDE3 inhibition, with electron-withdrawing substituents (e.g., dichlorophenyl) enhancing potency. The target’s benzylpiperazine group, being electron-rich, may reduce PDE3 affinity compared to dichloro analogues .
Metabolic and Receptor Binding
- DPP-4 Inhibition : BI 1356 () demonstrates that rigid, bicyclic substituents at position 8 (e.g., quinazolinylmethyl) improve DPP-4 binding. The target’s flexible benzylpiperazine may limit this interaction .
- α-Adrenoreceptor Affinity: Piperazinylpropyl derivatives () bind α₁-receptors (Kᵢ <1 µM), while bulkier groups (e.g., morpholinyl) reduce affinity. The target’s benzylpiperazine could exhibit moderate α₂ binding due to aromatic stacking .
Key Research Findings and Clinical Implications
- Antiarrhythmic Potential: highlights that piperazinyl-hydroxypropyl derivatives are superior to phenylethyl analogues in arrhythmia models. However, the target compound’s 2-phenylethyl group may offer better CNS penetration for neurological applications .
- DPP-4 vs. PDE Targeting : While BI 1356 () is optimized for DPP-4, the target compound’s structure aligns more with PDE inhibitors. Further studies are needed to confirm its selectivity .
Q & A
Q. How should long-term stability studies be designed for regulatory compliance?
- Methodological Answer :
- Follow ICH Q1A guidelines: Store samples at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 6–12 months.
- Monitor degradation products monthly via stability-indicating HPLC and characterize major impurities by NMR/HRMS .
- Use Arrhenius kinetics to predict shelf-life under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
